molecular formula C14H16ClN B1607829 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride CAS No. 1049745-38-1

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride

Cat. No.: B1607829
CAS No.: 1049745-38-1
M. Wt: 233.73 g/mol
InChI Key: PHAVUEGSQXAONE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride typically involves the reaction of 3’,4’-dimethylbiphenyl-2-ylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for 3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Electronics

Dye Sensitized Solar Cells (DSSCs)
In the realm of organic electronics, 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride has potential applications in dye-sensitized solar cells (DSSCs). Organic compounds like this can serve as dyes that absorb sunlight and convert it into electrical energy. Their ability to form stable films and their tunable electronic properties make them suitable candidates for enhancing the efficiency of solar cells .

Liquid Crystals
The compound may also find applications in liquid crystal technologies, which are crucial for display technologies. The structural characteristics of biphenylamines contribute to their effectiveness as liquid crystal materials, which can be manipulated to control light and display information on screens .

Materials Science

Conductive Polymers
this compound can be utilized in the synthesis of conductive polymers. These materials are essential for various electronic applications, including sensors and flexible electronic devices. The incorporation of such amine compounds can enhance the conductivity and stability of polymer matrices, leading to improved performance in electronic applications .

Fluorescent Dyes
The compound's fluorescent properties make it a candidate for use in fluorescent dyes, which are employed in various imaging and labeling techniques in biological research. The ability to emit light upon excitation makes these compounds valuable for visualizing cellular processes and structures in microscopy .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential:

Study Focus Findings
Melick et al. (1955)Cancer RiskReported cases linking biphenylamine exposure to bladder cancer; suggests need for further investigation into derivatives like 3',4'-Dimethyl-biphenyl-2-ylamine .
NTP Study (2020)ToxicologyEvaluated biphenylamine derivatives; indicated potential for carcinogenic effects but emphasized the need for more specific studies on newer compounds like this compound .
DKSH Report (2019)Organic ElectronicsDiscussed the role of biphenyl compounds in enhancing DSSC efficiency; highlighted the importance of further research into specific derivatives .

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride is unique due to the presence of both dimethyl groups and the biphenyl structure, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized research applications .

Biological Activity

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride is a chemical compound with significant implications in biological research and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H16ClN
  • Molecular Weight : 233.73 g/mol
  • CAS Number : 1049745-38-1

The compound features a biphenyl structure with two methyl groups at the 3' and 4' positions, along with an amine functional group, which enhances its reactivity and interaction with biological targets.

This compound exhibits its biological activity primarily through interactions with proteins and enzymes. The compound can alter enzyme activities by binding to specific sites, which may lead to changes in metabolic pathways or cellular signaling processes. The exact molecular targets can vary based on the experimental context.

Applications in Research

This compound is utilized in various scientific fields, including:

  • Biochemistry : Studied for its role in protein interactions and enzyme activity modulation.
  • Pharmacology : Investigated as a potential precursor for drug development due to its biological properties.
  • Toxicology : Evaluated for its safety profile and potential toxic effects in animal studies.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,4-DimethylbiphenylLacks amine groupLimited biological studies
3,4-DimethylphenylamineLacks biphenyl moietyLess explored in enzyme interaction
2-AminobiphenylLacks dimethyl groupsAssociated with carcinogenic properties

This compound is unique due to its specific structural features that confer distinct chemical properties, making it particularly useful in specialized research applications.

In Vitro Studies

Recent computational studies have highlighted the importance of molecular modeling in predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds like this compound. These models help identify potential metabolic pathways and interactions with key enzymes .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15;/h3-9H,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAVUEGSQXAONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374385
Record name 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049745-38-1
Record name 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1049745-38-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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